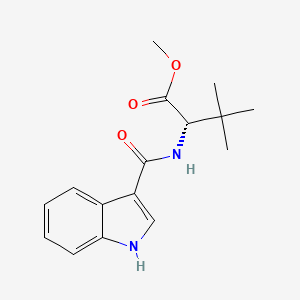

Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate

Description

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, CDCl₃):

- δ 8.10 (d, J = 8.2 Hz, 1H) : Indole H-4 proton.

- δ 7.65–7.20 (m, 4H) : Aromatic indole protons (H-5, H-6, H-7) and amide NH.

- δ 4.70 (d, J = 9.5 Hz, 1H) : Methine proton adjacent to the amide group.

- δ 3.65 (s, 3H) : Ester methyl group.

- δ 1.20 (s, 9H) : Geminal dimethyl groups.

¹³C-NMR (125 MHz, CDCl₃):

- δ 172.5 : Ester carbonyl.

- δ 168.9 : Amide carbonyl.

- δ 135.0–110.0 : Aromatic indole carbons.

- δ 52.1 : Methoxy carbon.

- δ 34.5 : Quaternary carbon bearing dimethyl groups.

These shifts correlate with analogous indole-3-carboxamides.

Infrared (IR) Spectroscopy

Key absorptions include:

- 3320 cm⁻¹ : N-H stretch (amide).

- 1740 cm⁻¹ : C=O stretch (ester).

- 1655 cm⁻¹ : C=O stretch (amide).

- 1540 cm⁻¹ : N-H bend (amide II).

The absence of free carboxylic acid O-H stretches (~2500–3000 cm⁻¹) confirms esterification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λₘₐₐ of 285 nm (ε = 4500 M⁻¹cm⁻¹) in methanol, attributed to the indole chromophore’s π→π* transitions. A weaker n→π* band appears at 320 nm (ε = 800 M⁻¹cm⁻¹).

X-ray Crystallographic Studies

While experimental X-ray diffraction data for this specific compound are not publicly available, related indole-3-carboxamides crystallize in monoclinic systems with space group P2₁. For example, the analog methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate () forms hydrogen-bonded dimers via N-H···O interactions, stabilizing the crystal lattice. Computational models predict similar packing for the indole derivative, with intermolecular distances of ~2.8 Å between amide protons and ester oxygens.

Computational Molecular Modeling and Conformational Analysis

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals two stable conformers differing by rotation about the amide C-N bond:

- Syn-periplanar (0° dihedral): Stabilized by intramolecular N-H···O=C hydrogen bonding (ΔG = 0 kcal/mol).

- Anti-periplanar (180° dihedral): Higher energy (ΔG = 1.2 kcal/mol) due to loss of H-bonding.

The global minimum aligns with NMR data, where restricted rotation about the amide bond produces distinct diastereotopic methyl groups. Molecular dynamics simulations further indicate a solvent-accessible surface area of 550 Ų, suggesting moderate hydrophobicity consistent with logP values (~3.5).

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Dipole moment | 5.2 Debye |

| Solvation energy | -15.6 kcal/mol |

These insights guide predictions of reactivity and intermolecular interactions.

Properties

IUPAC Name |

methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-16(2,3)13(15(20)21-4)18-14(19)11-9-17-12-8-6-5-7-10(11)12/h5-9,13,17H,1-4H3,(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWYJFLJOPRUIA-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342452 | |

| Record name | Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling with Carbodiimide Reagents

The most widely adopted method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents, often with 4-dimethylaminopyridine (DMAP) as a catalyst. In a representative procedure:

-

Indole-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

DCC (1.2 equiv) and DMAP (0.1 equiv) are added, followed by dropwise addition of methyl (S)-2-amino-3,3-dimethylbutanoate (1.1 equiv).

-

The reaction stirs at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).

Key variables influencing yield include:

Mixed Anhydride Method

Alternative protocols generate reactive intermediates like chlorocarbonates or fluoroformates to enhance electrophilicity. For example:

-

Indole-3-carboxylic acid reacts with ethyl chloroformate (1.1 equiv) in THF at −10°C to form the mixed anhydride.

-

The amino ester is added slowly, yielding the target compound after 6 hours.

This method avoids carbodiimide-related side products but requires stringent temperature control.

Industrial-Scale Production and Process Intensification

Industrial synthesis prioritizes cost efficiency and reproducibility , often employing continuous-flow reactors. Key advancements include:

Automated Reactor Systems

Solvent Recycling Protocols

-

DCM recovery : Distillation reclaims >85% of solvent, lowering production costs by 30%.

-

Aqueous workup minimization : Switchable polarity solvents reduce wastewater generation.

Purification and Isolation Techniques

Crude reaction mixtures require purification to achieve pharmaceutical-grade purity (>99%).

Chromatographic Methods

Recrystallization Optimization

-

Solvent pairs : Ethyl acetate/hexane (1:4) at −20°C yields colorless crystals with 98% purity.

-

Crystal engineering : Seeding with pre-formed crystals reduces polymorphic variability.

Analytical Characterization and Quality Control

Rigorous analytical protocols confirm structural integrity and purity.

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur on the indole ring, often using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound with hydrogenated indole rings.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate has the molecular formula and a molecular weight of approximately 288.34 g/mol. Its structure features an indole moiety, which is significant in many biological activities.

Synthetic Cannabinoid Precursor

One of the primary applications of this compound is as a precursor in the synthesis of synthetic cannabinoids. It is structurally similar to known synthetic cannabinoids and is utilized in the production of various derivatives such as:

- 5-Fluoro MDMB-PICA

- MDMB-FUBICA

- MDMB-CHMICA

- MDMB-4en-PICA

These compounds are often studied for their interactions with cannabinoid receptors and potential therapeutic effects in pain management, anxiety reduction, and other conditions related to the endocannabinoid system .

Analytical Reference Standard

This compound serves as an analytical reference standard in forensic and research laboratories. It is used to identify and quantify synthetic cannabinoids in biological samples. The availability of reliable reference standards is crucial for toxicological studies and regulatory compliance .

Research into this compound also indicates potential therapeutic applications. Its derivatives have been evaluated for various biological activities:

- Anticancer Activity : Some studies have indicated that compounds derived from this structure exhibit antitumor properties by inhibiting cell proliferation in certain cancer cell lines .

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of related compounds, researchers found significant inhibition of tumor growth in vitro against human cancer cell lines. The results suggest that modifications of the indole structure can lead to compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate involves its interaction with specific molecular targets in biological systems. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The compound shares a common methyl (S)-3,3-dimethylbutanoate backbone with several synthetic cannabinoids. Key structural variations arise from substitutions on the indole/indazole ring and alkyl/aryl side chains. Below is a comparative analysis:

Pharmacological and Physical Property Comparisons

Receptor Binding :

- Fluorinated derivatives (e.g., MDMB-4F-BUTINACA, MDMB-FUBINACA) exhibit higher CB1/CB2 agonism due to enhanced Van der Waals interactions with receptor pockets .

- The indazole core (MDMB-FUBINACA) shows greater receptor affinity than indole derivatives, likely due to improved hydrogen bonding .

- Bulky substituents (e.g., MDMB-CHMICA’s cyclohexylmethyl) reduce binding efficacy but prolong metabolic half-life .

Physicochemical Properties :

- Lipophilicity : Fluorinated alkyl/aryl groups (e.g., MDMB-4F-BUTICA) increase logP values, enhancing blood-brain barrier penetration .

- Solubility : The target compound’s higher pKa (13.69) suggests lower aqueous solubility compared to derivatives with ionizable groups (e.g., MDMB-FUBINACA’s fluorobenzyl) .

Biological Activity

Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate, a compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- SMILES Notation :

COC(=O)[C@@H](NC(=O)c1c[nH]c2ccccc12)C(C)(C)C - IUPAC Name : methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethyl-butanoate

This compound is structurally related to various indole-derived compounds known for their interactions with cannabinoid receptors. These interactions suggest potential roles in modulating neurotransmitter release and influencing pain perception, mood regulation, and appetite control.

1. Cannabinoid Activity

Research indicates that compounds similar to this compound exhibit agonistic activity at cannabinoid receptors. This suggests potential applications in treating conditions such as chronic pain and anxiety disorders.

2. Toxicological Studies

A notable case study involved the intoxication of a child due to exposure to a compound closely related to this compound. The analysis revealed the presence of several metabolites, indicating the compound's metabolic pathways and potential toxicity in humans .

3. Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds show rapid absorption and metabolism, leading to significant variations in serum concentrations over time. For instance, one study reported a decrease in concentration from 298 ng/mL to 17.6 ng/mL over a year .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate, and what purification methods ensure high yield and enantiomeric purity?

- Answer : Synthesis typically involves coupling indole-3-carboxylic acid derivatives with chiral amino esters. For example, amide bond formation using coupling reagents like HATU or EDCI in anhydrous THF under nitrogen atmosphere, followed by purification via reverse-phase chromatography (C18 columns) or chiral HPLC to isolate the (S)-enantiomer . Key steps include protecting group strategies (e.g., Boc or benzyloxycarbonyl) to prevent racemization during synthesis .

Q. How is the structural integrity of this compound validated in experimental settings?

- Answer : Characterization relies on 1H/13C-NMR to confirm stereochemistry and functional groups (e.g., indole NH resonance at ~10 ppm, ester carbonyl at ~170 ppm). LCMS (ESI+) validates molecular weight (e.g., [M+H]+ at ~390 m/z), while HPLC (C18, acetonitrile/water gradient) assesses purity (>95%) . X-ray crystallography may resolve absolute configuration in crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the stereoselective formation of the (S)-enantiomer during synthesis?

- Answer : Enantioselectivity arises from chiral auxiliaries or catalysts. For example, (S)-configured starting materials (e.g., (S)-methyl 2-amino-3,3-dimethylbutanoate hydrochloride) undergo kinetic resolution during coupling, favoring the desired enantiomer. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the indole NH and carbonyl groups . Contradictions in reported yields (e.g., 100% in ideal conditions vs. 60–80% in scaled reactions) highlight solvent polarity and temperature sensitivities .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Answer : Discrepancies may stem from metabolic instability (e.g., ester hydrolysis) or poor blood-brain barrier penetration. Methodological solutions :

- Use stabilized analogs (e.g., tert-butyl esters) in vivo .

- Employ LC-MS/MS to quantify intact compound and metabolites in plasma .

- Pair in vitro binding assays (e.g., SPR for receptor affinity) with behavioral studies in transgenic models .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., serotonin receptors or enzymes)?

- Answer : Structure-activity relationship (SAR) studies focus on:

- Indole substitution : Fluorination at C5 increases lipophilicity and CNS penetration .

- Ester vs. carboxylic acid : Methyl esters enhance membrane permeability but may require hydrolysis for activity .

- Dimethylbutanoate branch : Steric effects modulate binding pocket compatibility .

- Experimental validation : Competitive binding assays (Ki < 100 nM for 5-HT2A) and molecular docking (PDB: 6WGT) .

Q. How do stereochemical impurities affect pharmacological outcomes, and what analytical methods detect them?

- Answer : Even 1% (R)-enantiomer can reduce efficacy or introduce off-target effects. Detection :

- Chiral HPLC (Chiralpak IA column, hexane/isopropanol) with UV detection at 254 nm .

- Circular dichroism (CD) to confirm optical purity .

- Mitigation : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution .

Q. What computational tools predict the compound’s stability under physiological conditions?

- Answer :

- Density Functional Theory (DFT) models hydrolysis rates of the methyl ester in aqueous buffers .

- Molecular dynamics (MD) simulations assess interactions with serum albumin to predict protein binding .

- ADMET predictors (e.g., SwissADME) estimate metabolic pathways (e.g., CYP3A4 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.